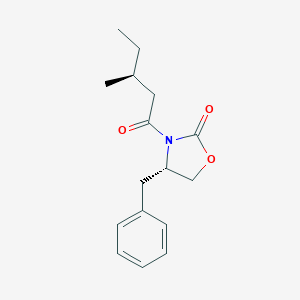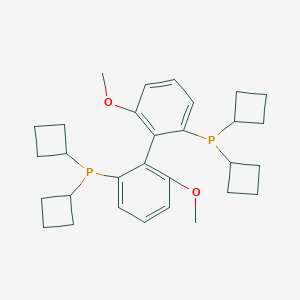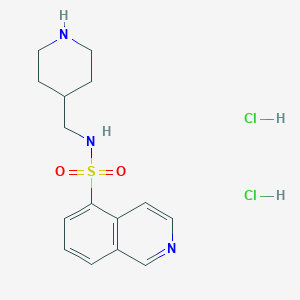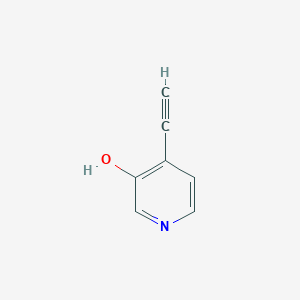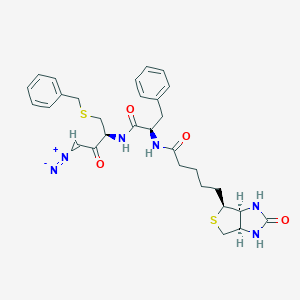![molecular formula C9H12O2 B138935 (1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one CAS No. 143392-16-9](/img/structure/B138935.png)
(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one, commonly known as trans-2-Acetyl-1,4,5,6-tetrahydropyridine (t-2-Acetyl-THP), is a bicyclic organic compound with a unique chemical structure. It is a chiral molecule that exists in two enantiomeric forms, namely (1S,4S,5S)-5-Acetylbicyclo[2.2.1]heptan-2-one and (1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one. The latter enantiomer, t-2-Acetyl-THP, has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of t-2-Acetyl-THP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. T-2-Acetyl-THP has also been shown to inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation in the body.
Effets Biochimiques Et Physiologiques
T-2-Acetyl-THP has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce oxidative stress in the brain, thereby protecting neurons from damage. In addition, t-2-Acetyl-THP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of t-2-Acetyl-THP is its ability to cross the blood-brain barrier, making it a useful tool for studying the central nervous system. However, t-2-Acetyl-THP has relatively low water solubility, which can make it difficult to administer in certain experimental settings. In addition, t-2-Acetyl-THP can be toxic at high doses, which limits its use in some experiments.
Orientations Futures
There are several potential future directions for research on t-2-Acetyl-THP. One area of interest is the development of new therapeutic agents based on the structure of t-2-Acetyl-THP. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of t-2-Acetyl-THP. Finally, there is a need for further studies to determine the optimal dosage and administration methods for t-2-Acetyl-THP in different experimental settings.
Méthodes De Synthèse
The synthesis of t-2-Acetyl-THP involves the reaction of cyclohexanone with acetic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, resulting in the formation of a bicyclic intermediate, which is subsequently subjected to an acetylation reaction. The final product, t-2-Acetyl-THP, is obtained after purification through column chromatography.
Applications De Recherche Scientifique
T-2-Acetyl-THP has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In addition, t-2-Acetyl-THP has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
143392-16-9 |
|---|---|
Nom du produit |
(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(1R,4R,5R)-5-acetylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H12O2/c1-5(10)8-3-7-2-6(8)4-9(7)11/h6-8H,2-4H2,1H3/t6-,7-,8+/m1/s1 |
Clé InChI |
MPIHDMDVIZMFBE-PRJMDXOYSA-N |
SMILES isomérique |
CC(=O)[C@@H]1C[C@H]2C[C@@H]1CC2=O |
SMILES |
CC(=O)C1CC2CC1CC2=O |
SMILES canonique |
CC(=O)C1CC2CC1CC2=O |
Synonymes |
Bicyclo[2.2.1]heptan-2-one, 5-acetyl-, endo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



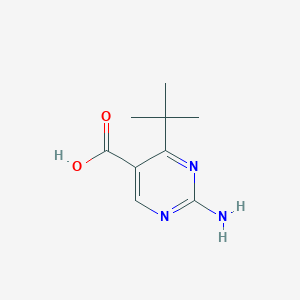
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
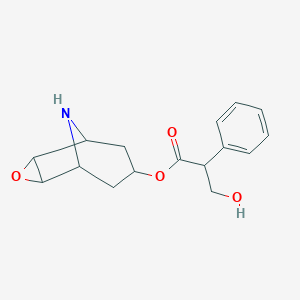
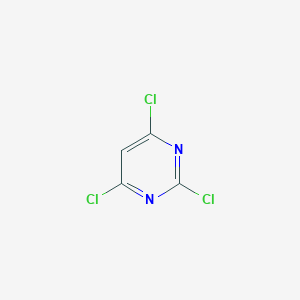
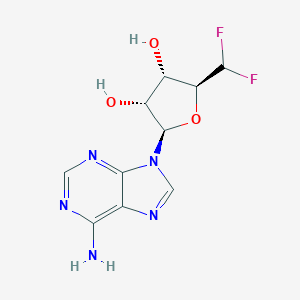
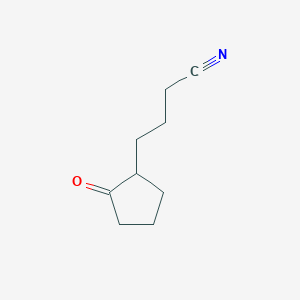
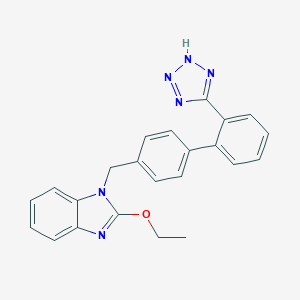
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
